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Compound of Interest

Compound Name: FWM-5

Cat. No.: B11931168 Get Quote

A-Nota importante: A designação "FWM-5" não corresponde a uma proteína amplamente

reconhecida na literatura científica. É provável que seja um erro tipográfico ou um nome

menos comum para uma de duas proteínas: Proteína 5 contendo o domínio FERM (FRMD5)

ou Proteína 5 de ligação a ácidos gordos (FABP5). Estas notas de aplicação fornecem,

portanto, protocolos detalhados para medir a atividade de ambas as proteínas. Os

investigadores devem primeiro verificar a identidade da sua proteína de interesse.

Parte 1: Medição da atividade da Proteína 5
contendo o domínio FERM (FRMD5)
A FRMD5 é uma proteína do citoesqueleto que desempenha um papel na adesão célula-célula

e na supressão de tumores, interagindo com a p120-catenina nas junções aderentes.[1] A sua

"atividade" está, portanto, relacionada com a sua capacidade de se ligar a parceiros de

interação e de influenciar os processos celulares a jusante, como a migração e a invasão

celular.

Vias de sinalização da FRMD5
A FRMD5 funciona como uma proteína de andaime, mediando as interações proteicas nas

junções aderentes. A sua principal via de sinalização envolve a sua interação com a p120-

catenina, que é um componente crucial do complexo de caderina-catenina, essencial para a

adesão célula-célula. A desregulação desta via está associada à progressão do tumor.
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Via de sinalização da FRMD5 nas junções aderentes.

Protocolos Experimentais para a Atividade da FRMD5
A atividade da FRMD5 pode ser avaliada através da medição da sua interação com a p120-

catenina e do seu efeito na migração e invasão celular.

1. Ensaio de Co-Imunoprecipitação (Co-IP) para a Interação FRMD5-p120-catenina

Este protocolo descreve como determinar se a FRMD5 e a p120-catenina interagem in vivo.
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Fluxo de trabalho do ensaio de co-imunoprecipitação.

Materiais:
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Células que expressam FRMD5 e p120-catenina endógenas (por exemplo, células de

cancro do pulmão A549)

Tampão de lise (por exemplo, tampão RIPA) com inibidores de protease e fosfatase

Anticorpo primário (anti-FRMD5 de coelho ou anti-p120-catenina de rato)

Anticorpo IgG de controlo isotípico

Esferas de Proteína A/G-Agarose

Tampão de lavagem (por exemplo, PBS com 0,1% de Tween-20)

Tampão de eluição (por exemplo, tampão de amostra Laemmli 2x)

Reagentes e equipamento para Western Blot

Procedimento:

Preparação do Lisado Celular: Lise as células em tampão de lise frio no gelo durante 30

minutos. Centrifugue a 14.000 x g durante 15 minutos a 4°C para peletizar os detritos

celulares. Recolha o sobrenadante.

Pré-clarificação: Incube o lisado com esferas de Proteína A/G-Agarose durante 1 hora a 4°C

para reduzir a ligação não específica. Centrifugue e recolha o sobrenadante.

Imunoprecipitação: Incube o lisado pré-clarificado com o anticorpo primário (2-4 µg) ou IgG

de controlo durante a noite a 4°C com rotação suave.

Captura do Complexo Imune: Adicione as esferas de Proteína A/G-Agarose e incube

durante 2-4 horas a 4°C.

Lavagens: Lave as esferas 3-5 vezes com tampão de lavagem frio para remover as

proteínas não ligadas.

Eluição: Elua as proteínas ligadas adicionando tampão de amostra Laemmli 2x e aquecendo

a 95°C durante 5 minutos.
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Análise por Western Blot: Separe as proteínas eluídas por SDS-PAGE, transfira para uma

membrana de PVDF e sonde com o anticorpo contra a proteína de interação putativa (por

exemplo, se imunoprecipitou com anti-FRMD5, sonde com anti-p120-catenina).

2. Ensaio de Migração Celular (Ensaio de Ferida ou de Câmara de Boyden)

Este protocolo mede o efeito da expressão de FRMD5 na migração celular.

Materiais:

Células com expressão de FRMD5 knockdown (shRNA) ou sobre-expressão, e células de

controlo.

Placas de 24 poços

Ponteira de pipeta de 200 µL ou inserto de cultura para criar a ferida

Meio de cultura com soro reduzido (0,5-1% FBS)

Sistema de microscopia com uma câmara

Procedimento (Ensaio de Ferida):

Sementeira de Células: Semeie as células numa placa de 24 poços e cultive até atingirem

uma monocamada confluente.

Criação da Ferida: Crie uma "ferida" ou um espaço na monocamada celular, raspando com

uma ponteira de pipeta.

Lavagem e Meio: Lave as células com PBS para remover os detritos e adicione meio com

soro reduzido para minimizar a proliferação celular.

Aquisição de Imagens: Capture imagens da ferida no tempo 0 e em pontos de tempo

subsequentes (por exemplo, 12, 24, 48 horas).

Análise: Meça a área da ferida em cada ponto de tempo. Uma diminuição na expressão de

FRMD5 deverá resultar num fecho mais rápido da ferida, indicando um aumento da

migração.
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Tabela de Dados Quantitativos para a Atividade da FRMD5

Ensaio
Células de
Controlo

Knockdown de
FRMD5

Sobre-
expressão de
FRMD5

Resultado
Esperado

Co-IP (Banda de

p120-catenina)
+++ N/A ++++

A intensidade da

banda

correlaciona-se

com a interação.

Fecho da Ferida

em 24h (%)
30 ± 5% 70 ± 8% 15 ± 4%

O knockdown

aumenta a

migração.

Células

Invasivas

(Ensaio de

Matrigel)

100 ± 15 250 ± 30 40 ± 10

O knockdown

aumenta a

invasão.

Parte 2: Medição da atividade da Proteína 5 de
Ligação a Ácidos Gordos (FABP5)
A FABP5 é uma proteína citoplasmática que liga e transporta ácidos gordos e outras

moléculas lipídicas, influenciando o metabolismo lipídico e a sinalização celular.[2][3] A sua

"atividade" refere-se principalmente à sua capacidade de ligar ligandos lipídicos e de modular

as vias de sinalização a jusante, como a via do recetor ativado por proliferador de peroxissoma

delta (PPARδ).[3]

Vias de Sinalização da FABP5
A FABP5 atua como um transportador lipídico, facilitando o transporte de ácidos gordos do

citoplasma para vários compartimentos celulares, incluindo o núcleo. No núcleo, estes

ligandos lipídicos podem ativar recetores nucleares como o PPARδ, levando a alterações na

expressão genética que afetam o metabolismo, a proliferação e a inflamação.
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Via de sinalização da FABP5 através da ativação de PPARδ.

Protocolos Experimentais para a Atividade da FABP5
A atividade da FABP5 pode ser medida diretamente através de ensaios de ligação de ligandos

ou indiretamente através da medição da ativação de vias de sinalização a jusante.
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1. Ensaio de Ligação de Ácidos Gordos Fluorescentes

Este protocolo mede a capacidade da proteína FABP5 purificada de se ligar a um análogo de

ácido gordo fluorescente.

Preparar Proteína FABP5 Purificada

Misturar FABP5 e Sonda

Preparar Sonda de Ácido Gordo Fluorescente
(por exemplo, DAUDA)

Incubar até ao Equilíbrio
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Fluxo de trabalho do ensaio de ligação de lípidos fluorescentes.
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Proteína FABP5 recombinante purificada

Sonda de ácido gordo fluorescente (por exemplo, 11-((5-dimetilaminonaftaleno-1-

sulfonil)amino)undecanoico (DAUDA))

Tampão de ensaio (por exemplo, PBS, pH 7,4)

Ácidos gordos não marcados (por exemplo, ácido oleico) para ensaios de competição

Espectrofluorómetro

Procedimento:

Titulação da Proteína: Mantenha a concentração da sonda fluorescente (por exemplo, 1 µM)

constante e titule com concentrações crescentes de proteína FABP5.

Incubação: Incube a mistura à temperatura ambiente durante 10 minutos para permitir que a

ligação atinja o equilíbrio.

Medição da Fluorescência: Meça a intensidade da fluorescência no comprimento de onda

de emissão máximo da sonda (a emissão de DAUDA desloca-se para comprimentos de

onda mais curtos e aumenta de intensidade após a ligação).

Ensaio de Competição: Incube a proteína FABP5 com a sonda fluorescente na presença de

concentrações crescentes de um ácido gordo não marcado concorrente.

Análise de Dados: A diminuição da fluorescência no ensaio de competição indica o

deslocamento da sonda pela molécula não marcada. Calcule a constante de dissociação

(Kd) para a sonda e a constante de inibição (Ki) para os concorrentes.

2. Ensaio de Repórter de Luciferase para a Ativação de PPARδ

Este protocolo mede a capacidade da FABP5 de aumentar a atividade transcricional do

PPARδ em células.

Materiais:

Células hospedeiras (por exemplo, HEK293T)
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Plasmídeo de expressão de FABP5

Plasmídeo de expressão de PPARδ

Plasmídeo repórter de luciferase contendo Elementos de Resposta ao Proliferador de

Peroxissoma (PPRE)

Plasmídeo de controlo de transfecção (por exemplo, Renilla luciferase)

Reagente de transfecção

Ligando de PPARδ (por exemplo, GW501516) como controlo positivo

Sistema de ensaio de luciferase

Procedimento:

Transfecção: Co-transfete as células com os plasmídeos de expressão de FABP5,

expressão de PPARδ, repórter de PPRE-luciferase e controlo de Renilla.

Tratamento: 24 horas após a transfecção, trate as células com um ligando de ácido gordo

(por exemplo, ácido oleico) ou veículo de controlo.

Incubação: Incube as células durante mais 18-24 horas.

Ensaio de Luciferase: Lise as células e meça a atividade da luciferase de pirilampo e de

Renilla utilizando um luminómetro.

Análise de Dados: Normalize a atividade da luciferase de pirilampo em relação à atividade

da luciferase de Renilla. Um aumento na atividade da luciferase na presença de FABP5 e de

um ligando de ácido gordo indica uma maior ativação de PPARδ.

Tabela de Dados Quantitativos para a Atividade da FABP5
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Ensaio Condição Leitura
Resultado
Esperado

Ligação de DAUDA + FABP5
Aumento da

Fluorescência

A fluorescência

aumenta com a

concentração de

proteína.

+ FABP5 + Ácido

Oleico

Diminuição da

Fluorescência

O concorrente

desloca a sonda

fluorescente.

Ensaio de Repórter de

Luciferase
Controlo (sem FABP5)

Atividade de

Luciferase Basal

Nível de ativação

basal de PPARδ.

+ FABP5 + Ácido

Oleico

Atividade de

Luciferase Aumentada

A FABP5 aumenta a

ativação de PPARδ

mediada por ligando.

+ PPARδ Agonista

(GW501516)

Atividade de

Luciferase Fortemente

Aumentada

Controlo positivo para

a ativação de PPARδ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Techniques for Measuring FWM-5 Activity: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11931168#techniques-for-measuring-fwm-5-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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